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molecular formula C7H4BrFN2 B1440856 2-Amino-4-bromo-6-fluorobenzonitrile CAS No. 1279865-14-3

2-Amino-4-bromo-6-fluorobenzonitrile

Cat. No. B1440856
M. Wt: 215.02 g/mol
InChI Key: MIQCEWVIFALFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901138B2

Procedure details

17.0 g (79.1 mmol) 2-amino-4-bromo-6-fluoro-benzonitrile in 140 ml of N,N-dimethylformamide dimethyl acetal are heated to 120° C. for 2 h. After cooling RT the solvent is evaporated and the residue taken up in diethyl ether, filtered and dried.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[Br:10][C:8]1[CH:7]=[C:6]([F:11])[C:3]([C:4]#[N:5])=[C:2]([N:1]=[CH:14][N:15]([CH3:17])[CH3:16])[CH:9]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC(=C1)Br)F
Name
Quantity
140 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=C(C1)N=CN(C)C)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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